N-(3-Nitrophenyl)nitramide
Description
N-(3-Nitrophenyl)nitramide is a nitramide derivative characterized by a nitro group (-NO₂) attached to the phenyl ring at the meta position (C3). Nitramides (R-NH-NO₂) are nitrogen-rich compounds with diverse applications, including energetic materials, agrochemicals, and bioactive agents.
Properties
CAS No. |
55739-01-0 |
|---|---|
Molecular Formula |
C6H5N3O4 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
N-(3-nitrophenyl)nitramide |
InChI |
InChI=1S/C6H5N3O4/c10-8(11)6-3-1-2-5(4-6)7-9(12)13/h1-4,7H |
InChI Key |
WHXKPQGUZPSKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)nitramide typically involves the nitration of primary amines. One common method is the nitration of 3-nitroaniline using nitric acid in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate nitronium ion, which then reacts with the amine to form the nitramide. The reaction conditions usually involve low temperatures to prevent decomposition and ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitramide group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine for halogenation and nitric acid for further nitration.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated nitramides and polynitro compounds.
Scientific Research Applications
N-(3-Nitrophenyl)nitramide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitramides and nitro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of high-energy materials and explosives due to its energetic properties
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)nitramide involves its interaction with molecular targets through its nitro and nitramide groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic substitutions, which can alter the structure and function of target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The following analysis compares structural analogs, synthesis routes, applications, and properties of N-(3-Nitrophenyl)nitramide with related nitramide derivatives.
Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects :
- Nitro Groups : The nitro group in this compound may enhance density and stability, similar to trinitrophenyl derivatives in energetic materials .
- Halogen Substituents : Chloro (e.g., triazinan compound) and bromo (e.g., bromopyridine nitramide) groups increase molecular weight and lipophilicity, influencing bioactivity and solubility .
- Backbone Diversity : Heterocyclic backbones (e.g., triazinan, pyridine) improve thermal stability and receptor binding in agrochemicals like imidacloprid .
Physical and Chemical Properties
Table 2: Comparative Properties
| Property | This compound (Inferred) | Imidacloprid | N-(3-Bromopyridin-4-yl)nitramide |
|---|---|---|---|
| Thermal Stability | High (nitro group) | Moderate | Unknown |
| Density | ~1.6–1.8 g/cm³ | 1.54 g/cm³ | Not reported |
| Solubility | Low in polar solvents | Soluble in water (0.61 g/L) | Likely low (bromine substituent) |
| Sensitivity to Shock/Heat | Moderate (nitro group risk) | Stable | Requires precautions |
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